molecular formula C16H26Cl2N2 B1392399 2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1219981-00-6

2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B1392399
CAS No.: 1219981-00-6
M. Wt: 317.3 g/mol
InChI Key: WLHCZRUWCNREJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a heterocyclic compound featuring a tetrahydroisoquinoline core linked to a piperidinyl-ethyl substituent. The dihydrochloride salt form enhances its aqueous solubility, a critical property for pharmaceutical applications.

Properties

IUPAC Name

2-(2-piperidin-2-ylethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2ClH/c1-2-6-15-13-18(11-8-14(15)5-1)12-9-16-7-3-4-10-17-16;;/h1-2,5-6,16-17H,3-4,7-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHCZRUWCNREJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 1,2,3,4-Tetrahydroisoquinoline Core

Three main synthetic routes are reported for introducing the side chain onto the tetrahydroisoquinoline nucleus:

  • Route a: Alkylation with substituted 2-bromo-acetic acid methyl ester, followed by hydrolysis to acid and amide coupling with the desired amine (piperidine derivative).
  • Route b: Direct alkylation of 1,2,3,4-tetrahydroisoquinoline with a 2-bromoacetamide derivative bearing the piperidine moiety.
  • Route c: Stereoselective synthesis starting from enantiomerically pure methyl (S)-(+)-mandelate, followed by amide formation and coupling.

Transfer Hydrogenation for Enantiomeric Enrichment

  • Enantiomerically enriched tetrahydroisoquinolines are obtained by transfer hydrogenation of 3,4-dihydroisoquinoline intermediates using chiral Ru(II) catalysts, as described by R. Noyori et al. This step ensures high enantiomeric excess critical for biological activity.

Amide Coupling Reactions

  • Amide bond formation between the acid or activated ester intermediates and piperidinyl amines is typically carried out using coupling reagents such as HBTU, EDC·HCl, or HOBt in dichloromethane or similar solvents.
  • Reaction conditions often involve room temperature stirring for 12–24 hours, followed by purification via column chromatography.

Salt Formation and Purification

  • The final free base compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in isopropanol or ethyl acetate, followed by recrystallization to improve purity and stability.
  • Typical HCl concentrations range from 4 M to 6 M in organic solvents.

Detailed Reaction Conditions and Examples

Step Reagents/Conditions Notes
Alkylation (Route a) 1,2,3,4-Tetrahydroisoquinoline + 2-bromo-acetic acid methyl ester Ester hydrolyzed with LiOH in THF/water mixture, 20 h at RT
Amide Coupling Acid intermediate + piperidinyl amine + HBTU/EDC/HOBt + NEt3 in CH2Cl2 Stir 12–24 h at RT, followed by chromatography
Transfer Hydrogenation 3,4-Dihydroisoquinoline + chiral Ru(II) catalyst + formic acid/triethylamine Gas evolution observed, reaction at RT, high enantioselectivity
Salt Formation Free base + HCl in isopropanol or AcOEt Stir 1–24 h at RT, recrystallize from isopropanol or Et2O

Research Findings and Optimization Notes

  • The alkylation step's efficiency depends strongly on the choice of alkylating agent and reaction solvent; 2-bromoacetamide derivatives provide direct introduction of the side chain with good yields.
  • Transfer hydrogenation with chiral Ru(II) catalysts yields tetrahydroisoquinolines with high enantiomeric excess, crucial for pharmacological activity.
  • Amide coupling reagents and conditions are optimized to minimize side reactions and maximize yield; HBTU and EDC·HCl are preferred for their efficiency in mild conditions.
  • The dihydrochloride salt form improves compound stability and facilitates formulation for pharmaceutical applications.

Summary Table of Preparation Routes

Route Key Intermediate Main Reaction Type Advantages Reference
a 2-bromo-acetic acid methyl ester Alkylation + Hydrolysis + Amide coupling Stepwise control, good yields
b 2-bromoacetamide derivative Direct alkylation Fewer steps, direct side chain introduction
c Methyl (S)-(+)-mandelate Stereoselective synthesis + Amide coupling High stereoselectivity

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or tetrahydroisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated compounds.

Scientific Research Applications

2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used to study the interactions of tetrahydroisoquinoline derivatives with biological systems.

    Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The compound’s effects are mediated through modulation of these targets, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Piperidine vs. Piperazine Derivatives
  • Target Compound: Contains a piperidinyl group (6-membered ring with one nitrogen atom). Piperidine derivatives are known for moderate basicity (pKa ~11) and metabolic stability due to reduced susceptibility to oxidative degradation compared to piperazines .
  • Compound 16 () : Features a piperazinyl group (6-membered ring with two nitrogen atoms) substituted with a 2,3-dimethylphenyl group. Piperazine rings exhibit higher polarity and are often utilized in drug design for their ability to engage in hydrogen bonding with receptors (e.g., 5-HT1A) .
  • Compound 17 () : Incorporates a 4-(2,3-dichlorophenyl)piperazine moiety. The electron-withdrawing chlorine substituents enhance receptor affinity but may increase metabolic clearance due to cytochrome P450 interactions .
Substituent Effects on Pharmacological Activity
  • However, this may reduce off-target effects . Compound 21 (): Includes an indoline-5-carbonitrile group, which increases lipophilicity (logP) and may improve blood-brain barrier penetration relative to the target compound .

Physicochemical Properties

Property Target Compound Compound 16 Compound 17
Solubility High (dihydrochloride salt) Moderate (dihydrochloride salt) Moderate (dihydrochloride salt)
logP (Predicted) ~2.1 (piperidine reduces lipophilicity) ~3.5 (dimethylphenyl increases) ~4.0 (dichlorophenyl increases)
Synthetic Yield Not reported 27% 48.3%

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-[2-(2-piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride?

The synthesis typically involves coupling piperidine derivatives with tetrahydroisoquinoline scaffolds via alkylation or reductive amination. For example, analogous compounds are synthesized by reacting intermediates like 1-(2-chloroethyl)-4-(aryl)piperazines with tetrahydroisoquinoline precursors under reflux in solvents such as acetonitrile or dichloromethane . Characterization relies on ESI-MS for molecular weight confirmation and 1H NMR to verify proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm and tetrahydroisoquinoline aromatic protons at δ 6.5–7.5 ppm). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What pharmacological targets are associated with tetrahydroisoquinoline derivatives, and how are they screened?

Tetrahydroisoquinoline derivatives are studied for interactions with CNS targets (e.g., κ-opioid receptors) and efflux transporters like P-glycoprotein (P-gp). Initial screening involves:

  • Radioligand binding assays to assess affinity for receptors (e.g., κ-opioid receptor antagonism in competitive binding studies using [³H]-diprenorphine) .
  • Cellular assays (e.g., calcein-AM uptake in P-gp-overexpressing cancer cells) to evaluate MDR reversal activity .
  • In vivo behavioral tests (e.g., forced swim test for antidepressant activity) for functional validation .

Advanced Questions

Q. How can synthetic routes be optimized to improve yields of tetrahydroisoquinoline derivatives?

Yield optimization strategies include:

  • Stepwise purification : Using column chromatography with gradients of ethyl acetate/hexane to isolate intermediates before final coupling .
  • Reagent selection : Substituting traditional coupling agents (e.g., DCC/HOBt) with newer catalysts (e.g., HATU) to enhance efficiency .
  • Debromination techniques : For halogenated intermediates, catalytic hydrogenation (Pd/C, H₂) or Zn/AcOH reduction can minimize side reactions . For example, optimizing chlorosulfonylation and debromination steps increased total yield from 6.8% to 45% in a related MGAT2 inhibitor synthesis .

Q. What advanced functionalization strategies enable structure-activity relationship (SAR) studies for this compound?

Key strategies include:

  • Oxidative Ugi-type reactions : Introducing diversity via one-pot, four-component reactions (e.g., IBX-mediated oxidative coupling of aldehydes, amines, and isonitriles) to generate C1- and N-functionalized derivatives .
  • Selective sulfonylation : Chlorosulfonic acid treatment at 0°C to modify the tetrahydroisoquinoline aromatic ring without disrupting the piperidine moiety .
  • Stereoselective synthesis : Chiral auxiliaries or asymmetric catalysis to explore enantiomer-specific activity (e.g., κ-opioid receptor antagonism) .

Q. How should researchers address contradictions in pharmacological data across studies?

Contradictions may arise from differences in assay conditions or compound stability. Mitigation approaches include:

  • Standardized protocols : Replicating assays under controlled conditions (e.g., pH, temperature, cell passage number) .
  • Metabolic stability testing : LC-MS/MS analysis of plasma/tissue samples to rule out rapid degradation in vivo .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to validate target binding poses and identify off-target interactions . For instance, conflicting P-gp inhibition data were resolved by verifying compound stability in cell culture media via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.